molecular formula C10H9N5 B10838146 (1H-Benzoimidazol-5-yl)-(1H-imidazol-2-yl)-amine

(1H-Benzoimidazol-5-yl)-(1H-imidazol-2-yl)-amine

Cat. No.: B10838146
M. Wt: 199.21 g/mol
InChI Key: NFSIDEIKDWWMOX-UHFFFAOYSA-N
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Description

(1H-Benzoimidazol-5-yl)-(1H-imidazol-2-yl)-amine is a heterocyclic compound that features both benzimidazole and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Benzoimidazol-5-yl)-(1H-imidazol-2-yl)-amine typically involves the condensation of appropriate benzimidazole and imidazole derivatives. One common method involves the reaction of 5-amino-1H-benzimidazole with 2-chloro-1H-imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1H-Benzoimidazol-5-yl)-(1H-imidazol-2-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(1H-Benzoimidazol-5-yl)-(1H-imidazol-2-yl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1H-Benzoimidazol-5-yl)-(1H-imidazol-2-yl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler analog that lacks the imidazole moiety.

    Imidazole: A simpler analog that lacks the benzimidazole moiety.

    (1H-Benzoimidazol-2-yl)-(1H-imidazol-5-yl)-amine: A positional isomer with different substitution patterns.

Uniqueness

(1H-Benzoimidazol-5-yl)-(1H-imidazol-2-yl)-amine is unique due to the presence of both benzimidazole and imidazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research and industrial applications.

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-3H-benzimidazol-5-amine

InChI

InChI=1S/C10H9N5/c1-2-8-9(14-6-13-8)5-7(1)15-10-11-3-4-12-10/h1-6H,(H,13,14)(H2,11,12,15)

InChI Key

NFSIDEIKDWWMOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC3=NC=CN3)NC=N2

Origin of Product

United States

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